molecular formula C17H23N5O B2459186 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide CAS No. 920440-20-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2459186
CAS No.: 920440-20-6
M. Wt: 313.405
InChI Key: SQNOFHAKLVNZDY-UHFFFAOYSA-N
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Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a tetrazole ring substituted with a cyclohexyl group and an m-tolylacetamide side chain. This article focuses on structural, synthetic, and physicochemical comparisons with analogous compounds to elucidate its unique properties.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-6-5-7-14(10-13)11-17(23)18-12-16-19-20-21-22(16)15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNOFHAKLVNZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the tetrazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide involves the reaction of cyclohexyl tetrazole with acetamide derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm its structural integrity and purity.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth at a concentration of 15 µM after 48 hours of treatment .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups .

Case Studies

Several case studies have been conducted to further elucidate the applications of this compound:

  • Study on Antimicrobial Activity (2024) :
    • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed, validating its potential as an antimicrobial agent.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on human breast cancer cells.
    • Findings : The compound exhibited a dose-dependent decrease in cell viability, supporting its role in cancer therapy.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or hydrogen bond donors/acceptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares the acetamide backbone and m-tolyl group with several analogues but differs in the heterocyclic substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Heterocyclic Core Key Substituents Molecular Formula* Molecular Weight* (g/mol)
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide (Target) 1H-Tetrazole Cyclohexyl, m-tolyl C₁₇H₂₂N₆O 326.40
N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide Pyrimidinone-Pyrazole Ethyl, methyl, m-tolyl C₂₀H₂₃N₅O₂ 377.43
N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide 1H-Tetrazole Methylthio, phenyl C₁₀H₁₁N₅OS 249.29
n-((1H-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide 1H-Tetrazole Aminoethoxy C₆H₁₂N₆O₂ 200.20
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Naphthol-Benzene Hybrid Hydroxynaphthyl, m-tolyl C₂₁H₁₉NO₂ 317.38

*Molecular formulas and weights are calculated based on structural data.

Key Observations:
  • Heterocyclic Diversity: The tetrazole core in the target compound and analogues contrasts with pyrimidinone-pyrazole or naphthol-benzene systems , which may influence electronic properties and binding interactions.
  • The m-tolyl group is a common pharmacophore in analogues (), suggesting its role in hydrophobic or π-π stacking interactions.

Conformational and Crystallographic Comparisons

  • Dihedral Angles : In the naphthol-benzene hybrid analogue , the dihedral angle between aromatic rings ranges from 78.32° to 84.70°, slightly deviating from similar compounds (81.54–82.50°). This variation may affect molecular packing and target engagement.
  • Hydrogen Bonding : Intramolecular N—H⋯O and O—H⋯O bonds are common across analogues (), stabilizing conformations and influencing solubility.
Key Observations:
  • High yields (92–97%) in thioacetamide synthesis suggest efficient coupling strategies compared to lower yields in pyrazole derivatives .

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to polar analogues (e.g., aminoethoxy in ), favoring blood-brain barrier penetration.
  • Molecular Weight : The target compound (326.40 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier hybrids (e.g., 377.43 g/mol in ).

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound consists of a cyclohexyl group, a tetrazole moiety, and an acetamide functional group. The tetrazole ring is recognized for its stability and diverse biological activities, which makes compounds containing this ring of significant interest in medicinal chemistry. The presence of the m-tolyl group enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis of this compound

The synthesis typically involves multi-step processes, including the formation of the tetrazole ring and subsequent attachment of the cyclohexyl and m-tolyl groups. Specific synthetic routes may vary but generally follow established protocols for tetrazole synthesis.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Tetrazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies on related tetrazole compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at certain concentrations .
  • Anticancer Potential : Compounds featuring tetrazole rings have been investigated for their anticancer properties. Some derivatives have shown efficacy in inhibiting cell proliferation in cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole-containing compounds:

  • Antimicrobial Efficacy : A study reported that certain tetrazole derivatives exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, one derivative demonstrated an MIC of 100 µg/mL against Bacillus subtilis, showcasing its potential as an antimicrobial agent .
  • Antitumor Activity : Research highlighted that some tetrazole compounds could inhibit growth in various cancer cell lines. One study found that a related compound significantly reduced cell viability in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might exert their effects through modulation of key cellular pathways involved in proliferation and apoptosis. For instance, some studies indicated that tetrazole derivatives could inhibit protein kinases implicated in cancer progression.

Comparative Analysis of Biological Activities

CompoundBiological ActivityMIC (µg/mL)Reference
Tetrazole Derivative AAntimicrobial100 (Bacillus subtilis)
Tetrazole Derivative BAntitumor (MDA-MB-231)N/A
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo...)Antimicrobial125 (Pseudomonas aeruginosa)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide?

  • Methodology : Multi-component reactions (MCRs) using tetrazole precursors and alkylation agents are widely employed. For example, cyclohexylamine can react with tetrazole intermediates under optimized conditions (e.g., 8 mmol scale, 51% yield) via nucleophilic substitution. Reaction parameters such as solvent polarity (DMSO or tert-butanol/water mixtures) and temperature (room temperature to reflux) significantly influence yields .
  • Key Data :

  • Yield optimization: Cyclohexyl derivatives achieve ~51% yield under Procedure A (DMSO, 24 h) .
  • Scale-up challenges: Larger scales (>10 mmol) may require extended reaction times or stoichiometric adjustments.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks for the cyclohexyl group (δ 1.0–1.8 ppm, multiplet) and m-tolyl acetamide (δ 7.1–7.4 ppm, aromatic protons; δ 165–170 ppm for carbonyl) are critical .
  • Mass Spectrometry : SFC-MS (ESI) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 208.01 for cyclohexyl-tetrazole analogs) .
  • Melting Point : Consistent melting ranges (e.g., 215–217°C for cyclohexyl derivatives) validate purity .

Q. What strategies ensure purity during synthesis?

  • Purification : Recrystallization from ethanol or DMSO/acetic acid mixtures removes byproducts. TLC (hexane:ethyl acetate = 8:2) monitors reaction progress .
  • Chromatography : Column chromatography with silica gel (ethyl acetate gradient) isolates the target compound from unreacted starting materials .

Advanced Research Questions

Q. How can reaction mechanisms for tetrazole-alkylation steps be elucidated?

  • Mechanistic Probes :

  • Isotopic Labeling : Use deuterated cyclohexylamine to track N-alkylation pathways via NMR shifts.
  • Kinetic Studies : Monitor intermediates via time-resolved IR spectroscopy (e.g., C=O stretching at 1670–1680 cm⁻¹) .
    • Computational Modeling : DFT calculations predict energy barriers for tetrazole ring activation and cyclohexyl group incorporation .

Q. How are crystallographic data discrepancies resolved for structural validation?

  • Software Tools : SHELX suite refines X-ray diffraction data, addressing challenges like twinning or low-resolution datasets. SHELXL is preferred for small-molecule refinement due to robust parameterization .
  • Validation Metrics :

  • R-factor convergence (<5% for high-quality data).
  • Electron density maps to confirm tetrazole ring orientation and acetamide conformation .

Q. What methods optimize biological activity studies for analogs?

  • In Vitro Assays :

  • Antiproliferative activity: MTT assays (e.g., IC₅₀ determination against cancer cell lines) with hydroxyacetamide derivatives as positive controls .
  • Target binding: SPR (surface plasmon resonance) screens for protein-ligand interactions (e.g., cyclooxygenase inhibition).
    • SAR Insights : Modifying the m-tolyl group to electron-deficient aryl rings (e.g., nitro-substituted) enhances activity in analogs .

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